
Microtubule inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Microtubule inhibitor 2 is a compound that interferes with the function of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a critical role in cell division, intracellular transport, and maintaining cell shape. By inhibiting microtubule dynamics, this compound can disrupt these processes, making it a valuable tool in scientific research and a potential therapeutic agent in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Microtubule inhibitor 2 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and functional groups. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Microtubule inhibitor 2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may introduce hydroxyl groups, while substitution reactions can replace functional groups with different chemical entities .
科学的研究の応用
Microtubule inhibitor 2 has a wide range of scientific research applications, including:
作用機序
Microtubule inhibitor 2 exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding disrupts the polymerization and depolymerization of microtubules, leading to the inhibition of microtubule dynamics. As a result, the compound can interfere with cell division, intracellular transport, and other microtubule-dependent processes. The molecular targets and pathways involved include the mitotic spindle apparatus and various signaling pathways that regulate cell cycle progression .
類似化合物との比較
Microtubule inhibitor 2 can be compared with other microtubule-targeting agents such as:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.
Vinblastine: Binds to tubulin and inhibits microtubule polymerization, disrupting mitotic spindle formation.
Colchicine: Binds to tubulin and prevents microtubule assembly, affecting cell division and intracellular transport.
This compound is unique in its specific binding site and mechanism of action, which may offer advantages in overcoming drug resistance and enhancing therapeutic efficacy .
特性
分子式 |
C20H23NO7 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
2-hydroxy-N-[2-hydroxy-3-methoxy-6-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23NO7/c1-11(12-8-15(26-3)20(28-5)16(9-12)27-4)13-6-7-14(25-2)19(24)18(13)21-17(23)10-22/h6-9,22,24H,1,10H2,2-5H3,(H,21,23) |
InChIキー |
JEOLEZUCXVAHPP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


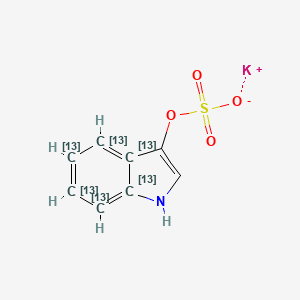

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)
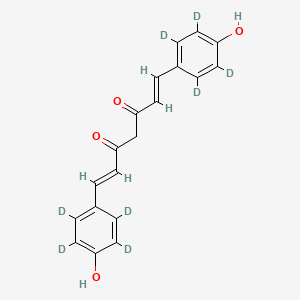


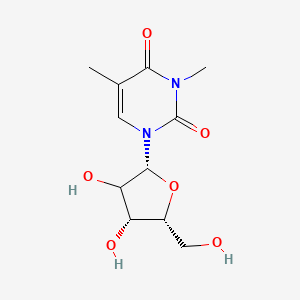
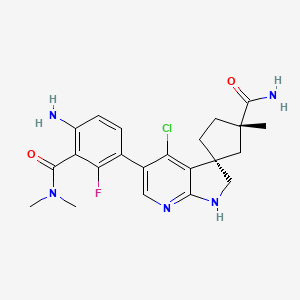
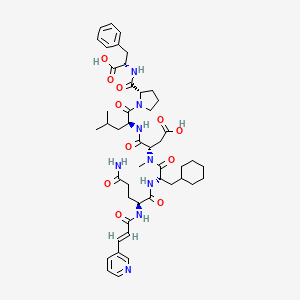

![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
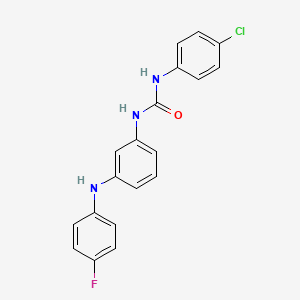
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)

